2,4-Difluoro-1-(methoxymethyl)benzene

Protecting group chemistry Orthogonal deprotection Solid-supported acid catalysis

2,4-Difluoro-1-(methoxymethyl)benzene is a fluorinated aromatic building block belonging to the difluorobenzene ether class, characterized by a 2,4-difluoro substitution pattern and a methoxymethyl (MOM) group at the 1-position. With a molecular weight of 158.15 g·mol⁻¹, a computed LogP of 2.13, and a predicted boiling point of 151.7 ± 25.0 °C, its physicochemical profile positions it as a moderately lipophilic, distillable liquid intermediate.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 1896173-52-6
Cat. No. B6327118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-1-(methoxymethyl)benzene
CAS1896173-52-6
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C8H8F2O/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
InChIKeyYMUFNRSLTLNGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-1-(methoxymethyl)benzene (CAS 1896173-52-6): Core Properties and Procurement-Relevant Identity


2,4-Difluoro-1-(methoxymethyl)benzene is a fluorinated aromatic building block belonging to the difluorobenzene ether class, characterized by a 2,4-difluoro substitution pattern and a methoxymethyl (MOM) group at the 1-position . With a molecular weight of 158.15 g·mol⁻¹, a computed LogP of 2.13, and a predicted boiling point of 151.7 ± 25.0 °C, its physicochemical profile positions it as a moderately lipophilic, distillable liquid intermediate . The compound serves as a key intermediate in pharmaceutical synthesis—most notably within the dolutegravir/cabotegravir HIV integrase inhibitor family—and in agrochemical and advanced materials research [1].

Why 2,4-Difluoro-1-(methoxymethyl)benzene Cannot Be Replaced by Common In-Class Analogs


Generic substitution among difluorobenzene derivatives is precluded by three interdependent factors: regiochemistry, functional-group orthogonality, and safety profile. The 2,4-difluoro substitution pattern is non-interchangeable with the 1,3- or 3,5-isomers, as it dictates both the electronic environment required for target binding in drug pharmacophores (e.g., the HIV integrase 2,4-difluorobenzyl motif) and the directing effects in further synthetic elaboration [1]. The methoxymethyl (MOM) ether is not a passive substituent but a selectively cleavable protecting group—quantitatively shown to be the most easily removed among common O-protecting groups, enabling orthogonal deprotection strategies impossible with methyl or unsubstituted benzyl analogs [2]. Finally, the hazard profile of the target compound (GHS07 Warning; H302/H315/H319/H335) differs materially from that of 2,4-difluorotoluene (GHS02 Danger; H225 highly flammable) and 2,4-difluorobenzyl chloride (GHS05 Danger; H314 corrosive), directly affecting procurement, storage, and scale-up feasibility .

Quantitative Differentiation Evidence for 2,4-Difluoro-1-(methoxymethyl)benzene vs. Closest Analogs


MOM Group Deprotection Efficiency: Highest Cleavage Rate Among Common O-Protecting Groups

The methoxymethyl (MOM) ether in 2,4-difluoro-1-(methoxymethyl)benzene is quantitatively the most easily cleaved O-protecting group among Bn, PMB, and i-Pr alternatives. In a systematic study of 2,4-di-protected aromatic ethers, the C–O cleavage rate followed MOM > PMB > Bn > i-Pr. Under optimal PTS-Si conditions (40 °C, 5 h), MOM deprotection of vanillin proceeded in 97% yield, versus 90% for PMB, 87% for Bn, and 84% for i-Pr [1]. In competitive orthogonal deprotection experiments on 2,4-di-protected substrates, the MOM group was removed with selectivities as high as 99% (e.g., 4i: PMB/MOM → 99% MOM removal) [1].

Protecting group chemistry Orthogonal deprotection Solid-supported acid catalysis

Safety Profile Advantage: Non-Flammable Classification vs. Highly Flammable 2,4-Difluorotoluene

2,4-Difluoro-1-(methoxymethyl)benzene carries a GHS07 Warning label with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the commonly employed analog 2,4-difluorotoluene (CAS 452-76-6) is classified under GHS02 Danger with H225 (highly flammable liquid and vapor), a closed-cup flash point of 15 °C (59 °F), and UN 1993 flammable liquid transport classification . 2,4-Difluorobenzyl chloride (CAS 452-07-3), a precursor from which the target compound is synthesized, carries GHS05 Danger with H314 (causes severe skin burns and eye damage, Skin Corr. 1B) .

Process safety Scale-up feasibility Hazard classification

Regiochemical Identity: The 2,4-Difluoro Substitution Pattern Is Pharmacophorically Essential in HIV Integrase Inhibitors

The 2,4-difluorobenzyl motif is a structurally stringent pharmacophoric element in second-generation HIV integrase strand transfer inhibitors (INSTIs). The co-crystal structure of dolutegravir with the HIV-1 intasome (PDB 6RWN) confirms that the 2,4-difluorobenzyl group occupies a specific hydrophobic pocket, with both fluorine atoms making critical van der Waals contacts [1]. The N-de-2,4-difluorobenzyl metabolite of dolutegravir shows substantially reduced antiviral activity, directly demonstrating that removal or alteration of this moiety compromises target engagement . 2,4-Difluoro-1-(methoxymethyl)benzene serves as a direct precursor to the 2,4-difluorobenzylamine building block used in INSTI synthesis; the 1,3-difluoro-2-(methoxymethyl)benzene (CAS 110213-71-3) and 3,5-difluoro isomers cannot yield the required regioisomeric benzylamine.

Medicinal chemistry HIV integrase Pharmacophore requirement

Physical Property Differentiation: Higher Boiling Point and Moderate Density vs. 2,4-Difluorotoluene

2,4-Difluoro-1-(methoxymethyl)benzene has a predicted boiling point of 151.7 ± 25.0 °C at 760 mmHg and a predicted density of 1.154 ± 0.06 g/cm³ . By comparison, 2,4-difluorotoluene (CAS 452-76-6) boils at 113–117 °C (lit.) with a measured density of 1.12 g/mL at 25 °C . The ~35 °C higher boiling point of the target compound reflects the additional oxygen atom and increased molecular weight (158.15 vs. 128.12 g·mol⁻¹), affording a wider liquid handling window before the onset of volatility and reducing evaporative losses during ambient-temperature operations. The isomer 1,3-difluoro-2-(methoxymethyl)benzene shows a comparable predicted boiling point of 147.4 ± 25.0 °C and density of 1.2 ± 0.1 g/cm³ but lacks the 2,4-regiochemical identity .

Physicochemical properties Distillation Formulation handling

Lipophilicity Tuning: LogP Optimal for Blood-Brain Barrier Penetration Window vs. More Polar Analogs

The computed partition coefficient (LogP) of 2,4-difluoro-1-(methoxymethyl)benzene is 2.13 (or 2.1112 per Chemscene) . This places it within the optimal CNS drug-likeness window (LogP 2–4) and aligns with the Lipinski Rule of Five (LogP ≤ 5). By comparison, 2,4-difluoroanisole (CAS 452-10-8) has a lower LogP of 1.97, while 2,4-difluorotoluene has a slightly higher LogP of 2.27 [1]. The 0.16–0.30 LogP elevation of the target relative to the anisole analog is attributable to the additional methylene unit in the methoxymethyl group, which incrementally increases lipophilicity without pushing the compound into excessively high LogP territory that could compromise solubility or promote off-target binding.

Lipophilicity Drug-likeness ADME optimization

Procurement-Relevant Application Scenarios for 2,4-Difluoro-1-(methoxymethyl)benzene


Synthesis of HIV Integrase Strand Transfer Inhibitors (Dolutegravir, Cabotegravir) and Related Antiviral Agents

2,4-Difluoro-1-(methoxymethyl)benzene is the direct precursor to 2,4-difluorobenzylamine, the essential N-capping group in dolutegravir and cabotegravir. The 2,4-difluorobenzyl moiety occupies a precise hydrophobic pocket in the HIV-1 intasome, and its removal (as the N-de-2,4-difluorobenzyl metabolite) abolishes antiviral activity [1]. The MOM protecting group can be cleaved orthogonally with ≥97% yield under mild acidic conditions (PTS-Si), enabling a convergent synthetic strategy where late-stage deprotection reveals the reactive benzyl alcohol or benzyl halide for coupling [2]. For process chemistry teams, the non-flammable hazard classification (GHS07 Warning vs. Danger) further supports safer scale-up relative to 2,4-difluorotoluene .

Orthogonal Protecting Group Strategies in Complex Multi-Step Organic Synthesis

The methoxymethyl (MOM) group of 2,4-difluoro-1-(methoxymethyl)benzene is quantitatively the most labile O-protecting group among Bn, PMB, and i-Pr, with 97% cleavage yield under PTS-Si conditions and up to 99% orthogonal selectivity [2]. This property is exploited in total synthesis and medicinal chemistry campaigns requiring sequential deprotection of poly-functionalized aromatic intermediates. The 2,4-difluoro substitution pattern further directs electrophilic aromatic substitution and metalation reactions to specific positions, providing regiochemical control that is absent in the 1,3- or 3,5-isomers [1].

Agrochemical Intermediate Manufacturing with Improved Process Safety Profile

In agrochemical active ingredient synthesis, where multi-ton scale operations demand rigorous process safety management, 2,4-difluoro-1-(methoxymethyl)benzene offers a materially safer handling profile than its closest hydrocarbon analog 2,4-difluorotoluene. The latter is classified as highly flammable (H225, flash point 15 °C) and requires flameproof storage and explosion-proof equipment, whereas the target compound carries only a GHS07 Warning (H302/H315/H319/H335) . The higher boiling point (predicted 151.7 °C vs. 113–117 °C) also reduces solvent vapor pressure during heated reactions, lowering VOC abatement costs .

Late-Stage Functionalization and Cross-Coupling in Drug Discovery Libraries

The electron-withdrawing 2,4-difluoro substitution pattern activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the MOM ether serves as a latent handle for further diversification—oxidation to the aldehyde, conversion to the benzyl halide, or direct nucleophilic displacement [1][2]. The balanced LogP of 2.13 places the compound in the CNS drug-like space, making it an attractive building block for neuroscience and anti-infective discovery programs where fine-tuning of lipophilicity is critical for blood-brain barrier penetration .

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